![molecular formula C10H16N2O B1444841 [2-(Butan-2-yloxy)pyridin-4-yl]methanamine CAS No. 1247570-45-1](/img/structure/B1444841.png)
[2-(Butan-2-yloxy)pyridin-4-yl]methanamine
Overview
Description
“[2-(Butan-2-yloxy)pyridin-4-yl]methanamine” is a chemical compound with the molecular formula C10H16N2O . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of “[2-(Butan-2-yloxy)pyridin-4-yl]methanamine” consists of a pyridine ring attached to a butan-2-yloxy group and a methanamine group . The exact spatial arrangement of these groups could influence the compound’s properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “[2-(Butan-2-yloxy)pyridin-4-yl]methanamine” include its molecular structure and formula (C10H16N2O) . Detailed information about its melting point, boiling point, density, and other properties was not found in the available resources.Scientific Research Applications
Anti-Tubercular Agents
This compound has been investigated for its potential as an anti-tubercular agent. Derivatives of pyridinyl methanamine have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . This suggests that [2-(Butan-2-yloxy)pyridin-4-yl]methanamine could be a starting point for the design of new drugs to combat tuberculosis, especially in the face of multi-drug resistant strains of the bacteria.
Chemical Building Blocks
The structure of [2-(Butan-2-yloxy)pyridin-4-yl]methanamine indicates that it could serve as a chemical building block. Compounds with similar structures are available from chemical suppliers like Sigma-Aldrich, suggesting that they are used in the synthesis of more complex molecules . This compound could be used to synthesize a variety of derivatives for research in medicinal chemistry and other fields.
Fungicidal Activity
Pyridinyl methanamine derivatives have also been explored for their fungicidal properties. By using similar compounds as templates, researchers have designed and synthesized new molecules with excellent fungicidal activity . This indicates that [2-(Butan-2-yloxy)pyridin-4-yl]methanamine could be modified to enhance its efficacy as a fungicide, potentially leading to new agricultural chemicals.
Cytotoxicity Evaluation
Research has shown that some pyridinyl methanamine derivatives are non-toxic to human cells, such as HEK-293 (human embryonic kidney) cells . This is an important consideration in drug development, as it means that the compound could potentially be used in humans without adverse effects on healthy cells.
Mechanism of Action
Target of Action
Compounds similar to “[2-(Butan-2-yloxy)pyridin-4-yl]methanamine” often target protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells and regulating cellular activities.
Mode of Action
The compound could interact with its target protein kinases by binding to their active sites, thereby inhibiting their activity . This could result in changes to the phosphorylation state of proteins within the cell, affecting cellular signaling pathways.
properties
IUPAC Name |
(2-butan-2-yloxypyridin-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-3-8(2)13-10-6-9(7-11)4-5-12-10/h4-6,8H,3,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQRPDYZKWKDRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=NC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Butan-2-yloxy)pyridin-4-yl]methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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